molecular formula C15H13N3O2S B2784706 Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate CAS No. 118948-02-0

Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate

Cat. No.: B2784706
CAS No.: 118948-02-0
M. Wt: 299.35
InChI Key: WVPKEYQYFBTNPC-UHFFFAOYSA-N
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Description

This compound features a pyridine core, which is known for its wide range of biological activities and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate typically involves the reaction of 3-cyano-6-pyridin-3-ylpyridine-2-thiol with ethyl bromoacetate under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its antiproliferative activity against cancer cell lines.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate involves its interaction with specific molecular targets and pathways. The compound’s pyridine core allows it to bind with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, which is particularly relevant in its antiproliferative effects against cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfapyridine: Known for its antibacterial properties.

    Thienopyridine derivatives: Exhibits antimicrobial activity.

    Other cyanopyridine derivatives: Possess various pharmacological activities, including antihypertensive and anticancer properties

Uniqueness

Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate stands out due to its unique combination of a pyridine core with a sulfanylacetate group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-2-20-14(19)10-21-15-11(8-16)5-6-13(18-15)12-4-3-7-17-9-12/h3-7,9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPKEYQYFBTNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C=CC(=N1)C2=CN=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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